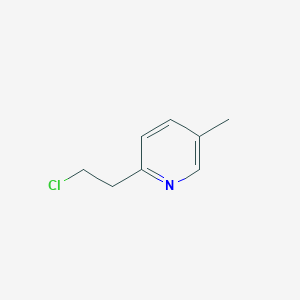

2-(2-Chloroethyl)-5-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(2-chloroethyl)-5-methylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

YGFZIVSBTFPABD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chloroethyl 5 Methylpyridine

Comprehensive Analysis of Retrosynthetic Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This approach allows for the logical design of multiple synthetic routes.

Pyridine (B92270) Ring Construction Strategies Incorporating Chloroethyl and Methyl Moieties

One retrosynthetic approach involves building the pyridine ring with the required substituents already present on the acyclic precursors. This strategy, while less common for this specific molecule, can be envisioned through classical pyridine syntheses. For instance, a Hantzsch-type synthesis could theoretically be employed, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). However, this would require complex starting materials to generate the specific 2,5-substitution pattern with the chloroethyl group.

Another theoretical pathway is through cycloaddition reactions, such as an inverse-electron-demand Diels-Alder reaction. This would involve the reaction of a 1,2,4-triazine (B1199460) with an appropriate dienophile to form the pyridine ring after the extrusion of dinitrogen. The challenge in these approaches lies in the synthesis and stability of the highly functionalized precursors needed to directly form 2-(2-Chloroethyl)-5-methylpyridine.

Late-Stage Functionalization of 5-Methylpyridine Precursors

This retrosynthesis leads to a key precursor, 2,5-dimethylpyridine (B147104) (also known as 2,5-lutidine). The synthesis proceeds through the formation of an intermediate alcohol, 2-(2-hydroxyethyl)-5-methylpyridine, which is then chlorinated. The formation of this alcohol is typically achieved by reacting 2,5-dimethylpyridine with formaldehyde (B43269) or paraformaldehyde. The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a strong base, and the resulting anion can then react with formaldehyde to introduce the hydroxyethyl (B10761427) group. This method is analogous to the synthesis of 2-hydroxyethylpyridine from 2-picoline and formaldehyde patsnap.com.

Direct Halogenation Protocols for this compound Synthesis

The final and crucial step in the late-stage functionalization pathway is the conversion of the hydroxyl group of 2-(2-hydroxyethyl)-5-methylpyridine into a chloride. This transformation must be efficient and selective to avoid side reactions.

Regioselective Chlorination of the Ethyl Side Chain

The target transformation is the regioselective replacement of the terminal hydroxyl group of the 2-(2-hydroxyethyl) side chain with a chlorine atom. Direct chlorination of the corresponding 2-ethyl-5-methylpyridine (B175595) is generally not a viable method due to the lack of selectivity in free-radical halogenation of alkyl chains, which would likely lead to a mixture of chlorinated products and potential reaction at the more activated 2-methyl position.

Therefore, the most effective and standard protocol is the deoxychlorination of the alcohol precursor, 2-(2-hydroxyethyl)-5-methylpyridine. This reaction specifically targets the C-O bond of the alcohol, ensuring that chlorination occurs only at the desired position. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion youtube.com. The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion results in the desired product with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts youtube.com.

Catalytic Systems for Controlled Chlorination Reactions

While thionyl chloride can effect the chlorination alone, the reaction conditions can often be harsh. Catalytic systems are frequently employed to facilitate the reaction under milder conditions and improve selectivity.

A common catalyst for thionyl chloride-mediated chlorinations is N,N-dimethylformamide (DMF) youtube.com. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that readily activates the alcohol for nucleophilic attack by chloride. This catalytic approach can prevent the accumulation of excess thionyl chloride and allow the reaction to proceed at lower temperatures youtube.com.

Pyridine is also frequently used, often as both a catalyst and a base to neutralize the HCl generated during the reaction masterorganicchemistry.com. The use of pyridine can influence the stereochemical outcome of the reaction. When thionyl chloride is used alone or in a non-coordinating solvent, the reaction may proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. However, in the presence of pyridine, the mechanism typically shifts to a standard SN2 pathway, leading to an inversion of configuration masterorganicchemistry.commasterorganicchemistry.com. For a primary alcohol like 2-(2-hydroxyethyl)-5-methylpyridine, this mechanistic distinction is less critical, but the use of a base like pyridine is important for preventing acid-mediated side reactions. Lewis acids, such as titanium tetrachloride (TiCl₄), have also been shown to catalyze the chlorination of alcohols with thionyl chloride, promoting stereoretention nih.gov.

A procedure directly analogous to the synthesis of the target compound involves the dropwise addition of 2-hydroxymethyl-5-methyl-pyridine to thionyl chloride at low temperatures (0–10°C), followed by stirring at room temperature to yield the corresponding chloride hydrochloride salt prepchem.com.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions for the chlorination of 2-(2-hydroxyethyl)-5-methylpyridine is critical for maximizing yield and purity. Key parameters include temperature, solvent, stoichiometry, and reaction time.

Temperature Control: The initial addition of the alcohol to thionyl chloride is typically performed at a low temperature (e.g., 0°C) to control the initial exothermic reaction. Afterward, the reaction mixture is often allowed to warm to room temperature or gently heated to ensure the reaction goes to completion prepchem.com.

Stoichiometry: An excess of the chlorinating agent, such as thionyl chloride, is often used to ensure complete conversion of the alcohol prepchem.com. The molar ratio of alcohol to thionyl chloride can be a key parameter to optimize.

Solvent Choice: The reaction can be run without a solvent, using excess thionyl chloride as the reaction medium prepchem.com. Alternatively, inert solvents such as toluene, dichloromethane, or 1,2-dimethoxyethane (B42094) can be used youtube.comorgsyn.org. The choice of solvent can impact the reaction mechanism and the solubility of intermediates youtube.com.

Work-up Procedure: After the reaction is complete, the excess thionyl chloride is typically removed under reduced pressure. The resulting crude product is then purified, often through crystallization, sometimes after being treated with a base to neutralize any remaining acid and free the amine from its hydrochloride salt form prepchem.com.

The following table summarizes typical conditions and outcomes for the chlorination of pyridine-alkanol derivatives, based on analogous procedures.

| Precursor | Chlorinating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2-hydroxymethyl-5-methyl-pyridine | Thionyl Chloride | None | None (excess SOCl₂) | 0-10°C, then RT | High (quantitative formation of hydrochloride salt) | prepchem.com |

| 2-aminophenethyl alcohol | Thionyl Chloride | None | 1,2-dimethoxyethane | 20-30°C | >99% conversion | orgsyn.org |

| Generic Secondary Alcohol | Thionyl Chloride | Pyridine | Pyridine | Varies | Varies (Inversion) | masterorganicchemistry.com |

| Generic Secondary Alcohol | Thionyl Chloride | cat. TiCl₄ | Dichloromethane | Varies | High (Retention) | nih.gov |

Despite a comprehensive search for advanced synthetic methodologies for the chemical compound this compound, publicly available scientific literature and patent databases contain limited specific information regarding its synthesis through the requested functional group transformation approaches and modern techniques. The search results did not yield detailed research findings, data tables, or established protocols for the synthesis of this specific molecule as outlined in the provided structure.

Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the provided outline based on the currently accessible information.

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics

Two primary synthetic strategies are evaluated for the preparation of this compound. The first approach (Methodology A) begins with the synthesis of the key intermediate, 2-chloro-5-methylpyridine (B98176), followed by the introduction and modification of the ethyl side chain. The second approach (Methodology B) involves the initial formation of a hydroxyethyl-substituted pyridine precursor, which is subsequently chlorinated.

Methodology A: Synthesis via 2-Chloro-5-methylpyridine Intermediate

This pathway involves two main stages: the synthesis of 2-chloro-5-methylpyridine and its subsequent conversion to the target molecule.

Stage 1: Synthesis of 2-Chloro-5-methylpyridine

Several methods exist for the synthesis of 2-chloro-5-methylpyridine. One prominent method involves the diazotization of 2-amino-5-methylpyridine (B29535). In this process, 2-amino-5-methylpyridine is dissolved in concentrated hydrochloric acid, followed by the addition of nitric acid and thionyl chloride. This method has been reported to achieve a high yield of up to 92.9% google.com.

Another industrially relevant route starts from 3-methylpyridine (B133936) N-oxide, which is chlorinated using phosphorus oxychloride. This reaction can produce 2-chloro-5-methylpyridine with a yield of 82.2% guidechem.com. A third approach utilizes pyridone and chlorine as starting materials, which can yield the product at an impressive 91.6% patsnap.com.

Stage 2: Conversion to this compound

Methodology B: Synthesis via 2-(2-Hydroxyethyl)-5-methylpyridine Intermediate

This strategy prioritizes the formation of the hydroxyethyl side chain before the introduction of the chlorine atom on the pyridine ring.

Stage 1: Synthesis of 2-(2-Hydroxyethyl)-5-methylpyridine

This intermediate can be synthesized from 2,5-lutidine (2,5-dimethylpyridine). The reaction involves the condensation of 2,5-lutidine with formaldehyde. This type of reaction on picoline derivatives is known to selectively occur at the methyl group in the 2-position nih.gov. While specific yield data for the 5-methyl substituted analogue is scarce, the synthesis of 2-hydroxyethylpyridine from 2-methylpyridine (B31789) and formaldehyde has been documented researchgate.net.

Stage 2: Chlorination of 2-(2-Hydroxyethyl)-5-methylpyridine

The final step is the chlorination of the hydroxyl group of 2-(2-hydroxyethyl)-5-methylpyridine to yield the target compound. As with Methodology A, thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by a chloride ion libretexts.org.

Comparative Data of Plausible Synthetic Routes

| Step | Methodology A | Yield (%) | Methodology B | Yield (%) |

| 1 | Synthesis of 2-chloro-5-methylpyridine from 2-amino-5-methylpyridine | 92.9 | Synthesis of 2-(2-hydroxyethyl)-5-methylpyridine from 2,5-lutidine | (Estimated) 70-80 |

| 2 | Ethoxylation of 2-chloro-5-methylpyridine | (Estimated) 60-70 | Chlorination of 2-(2-hydroxyethyl)-5-methylpyridine | (Estimated) 80-90 |

| 3 | Chlorination of 2-(2-hydroxyethyl)-5-methylpyridine | (Estimated) 80-90 | ||

| Overall | (Estimated) 45-58 | (Estimated) 56-72 |

Sustainability Metrics Analysis

A critical aspect of modern synthetic chemistry is the evaluation of its environmental impact. Green chemistry metrics provide a framework for this assessment.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The chlorination of an alcohol with thionyl chloride (ROH + SOCl₂ → RCl + SO₂ + HCl) has a theoretical atom economy of around 50%, as sulfur dioxide and hydrogen chloride are generated as byproducts. Alternative chlorinating agents might offer a better atom economy.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. The E-factor for the synthesis of pyridine derivatives in the pharmaceutical industry can be substantial, often ranging from 25 to over 100. The multi-step nature of the proposed syntheses for this compound, coupled with the use of stoichiometric reagents and solvents for extraction and purification, would likely result in a significant E-factor.

Process Mass Intensity (PMI): The PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. Similar to the E-factor, a lower PMI is desirable. For complex syntheses of pyridine derivatives, the PMI can be very high, reflecting the large amounts of auxiliary substances used.

Discussion of Sustainability

Both proposed methodologies present sustainability challenges. The use of hazardous reagents like thionyl chloride and phosphorus oxychloride is a significant concern. These reagents are corrosive and react violently with water. The generation of gaseous byproducts such as sulfur dioxide and hydrogen chloride requires careful handling and scrubbing to prevent environmental release.

Elucidation of Reaction Mechanisms Involving 2 2 Chloroethyl 5 Methylpyridine

Investigations into Nucleophilic Substitution Pathways

Nucleophilic substitution in 2-(2-chloroethyl)-5-methylpyridine can proceed through either intramolecular or intermolecular pathways. The operative mechanism is influenced by the reaction conditions, the nature of the nucleophile, and the electronic effects of the pyridine (B92270) ring.

The nitrogen atom of the pyridine ring can act as an internal nucleophile, leading to intramolecular cyclization through neighboring group participation (NGP). wikipedia.org This phenomenon, also known as anchimeric assistance, involves the interaction of the nitrogen's lone pair of electrons with the electrophilic carbon atom bearing the chlorine. wikipedia.org This participation is known to significantly increase reaction rates compared to analogous primary alkyl chlorides lacking a suitably positioned heteroatom. wikipedia.org

Intermolecular substitution reactions of this compound, a primary alkyl halide, are expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. nih.gov

The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentration of both the substrate, this compound, and the external nucleophile. nih.gov

Rate Law for SN2 Reaction: Rate = k[C₈H₁₀ClN][Nu⁻] Where:

[C₈H₁₀ClN] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

The electron-donating 5-methyl group slightly increases the electron density on the pyridine ring but is not expected to significantly alter the SN2 reactivity at the side chain, which is primarily influenced by steric hindrance around the reaction center. As a primary halide, the substrate is relatively unhindered, favoring the SN2 pathway over the SN1 pathway, which would involve a less stable primary carbocation. Stereoselectivity, specifically inversion of configuration, is a key feature of SN2 reactions; however, since the electrophilic carbon in this compound is not a stereocenter, this aspect is not applicable.

Electrophilic and Radical Reactivity of the Pyridine Nucleus and Side Chains

The pyridine ring is an electron-deficient aromatic system, which generally makes it less susceptible to electrophilic attack than benzene. However, the substituents on the ring significantly modulate its reactivity.

Electrophilic Reactivity of the Pyridine Nucleus:

The pyridine nitrogen atom is the most basic and nucleophilic site in the molecule, readily reacting with electrophiles such as protons and Lewis acids. In electrophilic aromatic substitution (SEAr) reactions, the pyridine ring is strongly deactivated due to the electron-withdrawing inductive effect of the nitrogen atom. The presence of a chloro group at the 2-position further deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect, which outweighs its weak resonance electron-donating effect. Conversely, the methyl group at the 5-position is an activating group, donating electron density to the ring via hyperconjugation and a weak inductive effect.

The directing effects of the substituents are as follows:

The pyridine nitrogen directs incoming electrophiles primarily to the 3- and 5-positions.

The 2-chloro substituent is an ortho-, para-director, but since it is on a pyridine ring, its deactivating nature is more significant.

The 5-methyl substituent is an ortho-, para-director.

Considering these factors, electrophilic attack is most likely to occur at the positions least deactivated by the pyridine nitrogen and the chloro group, and most activated by the methyl group. The 3- and 4-positions are the most probable sites for electrophilic substitution, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Radical Reactivity of the Side Chains:

The side chains of this compound are susceptible to radical reactions, particularly under conditions that favor the formation of radical intermediates. The methyl group at the 5-position can undergo free-radical halogenation, similar to the chlorination of 2-chloro-5-methylpyridine (B98176) to form 2-chloro-5-(trichloromethyl)pyridine, which is a known industrial process. google.comepo.org This type of reaction is typically initiated by UV light or a radical initiator, such as AIBN (azobisisobutyronitrile). google.com

The 2-chloroethyl side chain also possesses reactive sites for radical processes. The carbon-chlorine bond can be cleaved homolytically under certain conditions to generate a primary alkyl radical. Additionally, the methylene (B1212753) groups in the chloroethyl chain can be sites for hydrogen abstraction by aggressive radical species.

Below is a table summarizing the expected reactivity at different positions of the molecule.

| Position | Type of Reactivity | Influencing Factors | Predicted Outcome |

| Pyridine Nitrogen | Electrophilic Attack (Lewis Acid/Proton) | High basicity and nucleophilicity | Formation of pyridinium (B92312) salts |

| C-3 Position | Electrophilic Aromatic Substitution | Activated by 5-methyl group, less deactivated by N | Potential site for nitration, sulfonation, etc. |

| C-4 Position | Electrophilic Aromatic Substitution | Less deactivated by N, influenced by both substituents | A possible site for electrophilic attack |

| 5-Methyl Group | Radical Substitution | Presence of benzylic-like hydrogens | Halogenation (e.g., chlorination) to form -CH2Cl, -CHCl2, -CCl3 |

| 2-Chloroethyl Chain | Nucleophilic Substitution | Primary alkyl halide | Susceptible to SN2 reactions |

| 2-Chloroethyl Chain | Radical Reactions | C-Cl bond, C-H bonds | Potential for radical abstraction or elimination |

Table 1: Predicted Reactivity of this compound

Transition State Analysis and Reaction Coordinate Determination

Nucleophilic Substitution at the 2-Chloroethyl Side Chain:

The most common reaction involving the 2-chloroethyl side chain is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. As a primary alkyl halide, it is expected to react primarily through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org

The transition state for an SN2 reaction at the terminal carbon of the chloroethyl group would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-chlorine bond. This transition state would have a trigonal bipyramidal geometry, with the central carbon atom partially bonded to both the nucleophile and the leaving group (chloride). The reaction coordinate would show a single energy maximum corresponding to this transition state, connecting the reactants and the products.

Electrophilic Aromatic Substitution on the Pyridine Nucleus:

For an electrophilic attack on the pyridine ring, the reaction would proceed through a two-step addition-elimination mechanism, involving a high-energy intermediate known as the sigma complex or arenium ion. The first step, the formation of this intermediate, is typically the rate-determining step.

The transition state for the formation of the sigma complex would resemble the structure of the intermediate itself, with the electrophile partially bonded to the ring carbon and the aromaticity of the pyridine ring disrupted. The positive charge would be delocalized over the remaining atoms of the ring. The reaction coordinate would feature two transition states and one intermediate, with the first transition state being higher in energy.

Computational Insights:

Density Functional Theory (DFT) calculations are a powerful tool for analyzing reaction mechanisms, including the determination of transition state geometries and energies. mdpi.com For the nucleophilic substitution on the 2-chloroethyl chain, DFT could be used to model the SN2 transition state, providing information on bond lengths, bond angles, and the activation energy barrier. For electrophilic substitution on the pyridine ring, DFT calculations could help to determine the relative energies of the sigma complexes formed by attack at different positions, thus predicting the regioselectivity of the reaction. Such computational studies on related pyridine derivatives have provided valuable insights into their reactivity. mdpi.com

The following table outlines the key features of the predicted transition states for the main reaction types.

| Reaction Type | Key Features of the Transition State | Expected Rate-Determining Step |

| SN2 at the Chloroethyl Chain | Trigonal bipyramidal geometry at the carbon undergoing substitution. Partial bonds to the nucleophile and the leaving group. | Formation of the transition state (single step). |

| Electrophilic Aromatic Substitution | Structure resembling the sigma complex (arenium ion). Partial bond formation with the electrophile. Disrupted aromaticity. | Formation of the sigma complex. |

| Radical Halogenation of the Methyl Group | Planar or near-planar radical center at the methyl carbon. Partial bond breaking of a C-H bond and partial bond formation with the halogen radical. | Hydrogen abstraction from the methyl group. |

Table 2: Predicted Transition State Characteristics for Reactions of this compound

Computational Chemistry and Theoretical Characterization of 2 2 Chloroethyl 5 Methylpyridine

Spectroscopic Property Predictions and Validation

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral features of molecules. For 2-(2-chloroethyl)-5-methylpyridine, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational (Infrared and Raman) Spectral Simulations

The vibrational spectra of this compound, which includes its infrared (IR) and Raman signatures, can be computationally predicted to understand its molecular vibrations. These simulations are typically performed using DFT methods, which have proven to be effective in calculating the electronic structure and, consequently, the vibrational frequencies of organic molecules. cardiff.ac.uk The theoretical analysis of related substituted pyridines, such as 2-amino-5-chloropyridine, has been successfully carried out using DFT (B3LYP) with basis sets like 6-311++G(d,p), showing good agreement between calculated and experimental frequencies after scaling. iiste.org

For this compound, the vibrational modes can be assigned to specific functional groups. The characteristic vibrations of the pyridine (B92270) ring, the methyl group, and the chloroethyl side chain can be identified. For instance, C-H stretching vibrations are expected in the 3118–3084 cm⁻¹ region. researchgate.net The presence of the chlorine atom influences the vibrational frequencies, and studies on similar molecules like 2-chloropyridine (B119429) have shown that hydrogen bonding can affect specific modes, such as the trigonal bending and ring-breathing modes. researchgate.net

A simulated vibrational spectrum provides a "molecular fingerprint" that can be used to identify the compound and analyze its structural properties. canterbury.ac.nz The table below presents a hypothetical assignment of key vibrational modes for this compound based on DFT calculations of analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. |

| C=C, C=N stretching | 1600 - 1400 | Ring stretching vibrations of the pyridine core. |

| CH₂ scissoring | ~1450 | Bending vibration of the methylene (B1212753) group in the chloroethyl chain. |

| CH₃ bending | 1450 - 1375 | Asymmetric and symmetric bending of the methyl group. |

| C-Cl stretching | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

This table is illustrative and based on data from analogous substituted pyridines. Specific values for this compound would require dedicated DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound, which are crucial for its structural elucidation. DFT-based approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used for this purpose. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with studies on substituted pyridines showing that methods like B3LYP and PBE0 can provide reliable results. acs.orgnih.gov

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atom and the electron-donating methyl group have distinct effects on the chemical shifts of the pyridine ring protons and carbons. Experimental ¹H NMR data for the closely related 2-chloro-5-methylpyridine (B98176) shows signals at approximately 8.18, 7.45, and 7.13 ppm for the ring protons and 2.27 ppm for the methyl protons. chemicalbook.com The introduction of the 2-chloroethyl group at the 2-position would further influence these shifts.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for similar compounds and known substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~152 |

| C3 | ~7.3 | ~123 |

| C4 | ~7.6 | ~138 |

| C5 | - | ~135 |

| C6 | ~8.2 | ~150 |

| -CH₃ | ~2.3 | ~18 |

| -CH₂CH₂Cl (α-CH₂) | ~3.2 | ~45 |

| -CH₂CH₂Cl (β-CH₂) | ~3.8 | ~33 |

These values are estimates based on substituent effects on the pyridine ring and require specific GIAO calculations for accurate prediction.

Electronic (UV-Vis) Absorption Spectra Modeling

The electronic absorption properties of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). iiste.org This method allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. github.com Studies on substituted pyridines have demonstrated that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax). researchgate.netnih.gov

The UV-Vis spectrum of pyridine and its derivatives is characterized by π→π* and n→π* transitions. The substitution pattern on the pyridine ring significantly affects the energies of these transitions. For this compound, the combination of a chloro and a methyl group, along with the chloroethyl substituent, will influence the absorption bands. It is anticipated that the primary absorption bands would lie in the UV region, with solvent effects potentially causing shifts in the peak positions. Computational models often incorporate solvent effects through methods like the Polarizable Continuum Model (PCM). nih.gov

Based on TD-DFT studies of similar molecules, the predicted UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) are presented below.

| Transition | Predicted λmax (nm) | Solvent |

| π→π | ~270 | Ethanol |

| n→π | ~230 | Ethanol |

These are estimated values based on computational studies of analogous substituted pyridines.

Simulation of Reaction Pathways and Kinetic Parameters

Computational chemistry provides a powerful framework for investigating the reaction mechanisms of this compound, including the prediction of activation energies and the influence of solvent on its reactivity.

Prediction of Activation Energies and Rate Constants

The reactivity of the chloroethyl group in this compound is of particular interest, as it can undergo various transformations, such as nucleophilic substitution. DFT calculations can be used to model the reaction pathways of such processes, identifying transition states and calculating their energies. mdpi.commdpi.com The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome, can be determined from the difference in energy between the reactants and the transition state. libretexts.org

For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by a nucleophile, a transition state structure can be optimized computationally. The calculated activation energy provides insight into the reaction rate, with a lower activation energy corresponding to a faster reaction. Computational studies on the alkylation of pyridines have successfully used DFT to calculate free energy profiles and explain regioselectivity, demonstrating the utility of these methods in predicting reactivity. acs.org

Molecular Dynamics Simulations of Solvation Effects

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations can be employed to study these solvation effects at an atomic level. tu-darmstadt.de In an MD simulation, the movement of the solute and solvent molecules is tracked over time, providing a detailed picture of the solvation shell structure and dynamics. arxiv.orgnih.gov

Based on the conducted research, there is currently no available scientific literature or data specifically detailing the computational chemistry, theoretical characterization, non-linear optical (NLO) properties, or first hyperpolarizability of the compound this compound.

Studies on similar but distinct molecules, such as 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives, have explored NLO properties, indicating that the broader class of pyridine compounds is of interest in this field of research. ymerdigital.com However, these findings are not directly applicable to this compound, as small changes in molecular structure can significantly impact NLO characteristics.

Therefore, the requested detailed research findings and data tables for the NLO properties of this compound cannot be provided at this time due to the absence of specific studies on this compound.

2 2 Chloroethyl 5 Methylpyridine As a Versatile Building Block in Organic Synthesis

Application in Heterocyclic Scaffold Construction

The structure of 2-(2-Chloroethyl)-5-methylpyridine is well-suited for the synthesis of fused and multicyclic heterocyclic systems. The chloroethyl group can act as an electrophile in intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the pyridine (B92270) core or linking the pyridine unit to other cyclic systems.

Synthesis of Novel Fused Pyridine Systems

The chloroethyl side chain in this compound provides a reactive handle for intramolecular cyclization reactions, a powerful strategy for constructing fused bicyclic systems. By reacting the pyridine nitrogen or an introduced nucleophile at the ortho position with the electrophilic chloroethyl group, various saturated or unsaturated five- or six-membered rings can be annulated to the pyridine core.

A common strategy involves the generation of a nucleophile on a group adjacent to the chloroethyl chain, which then attacks the electrophilic carbon, displacing the chloride ion and forming a new ring. While specific examples starting from this compound are not extensively documented in dedicated studies, the principle is well-established in pyridine chemistry. For instance, related pyridine derivatives are used to synthesize fused systems like indolizidines or quinolizidines, which are core structures in many alkaloids.

Table 1: Plausible Fused Pyridine Systems via Intramolecular Cyclization

| Starting Material Modifier | Reaction Type | Proposed Product | Potential Application |

|---|---|---|---|

| Introduction of a hydroxyl group | Intramolecular Williamson ether synthesis | Fused oxazine (B8389632) ring | Bioactive heterocycles |

| Introduction of an amino group | Intramolecular amination | Fused piperazine (B1678402) or dihydropyrazine (B8608421) ring | Pharmaceutical scaffolds |

| Introduction of a thiol group | Intramolecular thioether formation | Fused thiazinane ring | Agrochemical intermediates |

Incorporation into Multicyclic Architectures

Beyond fused systems, this compound is instrumental in building more complex, multi-cyclic molecules. It can act as a linker, connecting two or more cyclic systems, or as a foundational block upon which additional rings are constructed. The pyridine nitrogen can be quaternized, and the chloroethyl group can undergo nucleophilic substitution, allowing for sequential or one-pot multi-component reactions to assemble intricate molecular architectures.

For example, reaction with a bifunctional nucleophile, such as a diamine or a diol, can lead to the formation of macrocycles containing the 5-methylpyridine unit. These macrocyclic structures are of significant interest in supramolecular chemistry and for the development of novel ligands for metal catalysis.

Derivatization Reactions of the Chloroethyl Group

The chloroethyl group is the primary site of reactivity for derivatization, allowing for its transformation into a variety of other functional groups. These reactions significantly expand the synthetic utility of this compound, enabling its use as a precursor for a wide range of substituted pyridines.

Transformation to Amine, Thiol, and Ether Derivatives

The carbon-chlorine bond in the ethyl side chain is susceptible to nucleophilic substitution, providing a straightforward route to amine, thiol, and ether derivatives. These reactions are typically carried out under basic conditions to facilitate the displacement of the chloride ion.

Amine Derivatives: Reaction with ammonia (B1221849), primary, or secondary amines yields the corresponding aminoethylpyridines. A patented method describes the preparation of 2-amino-5-methylpyridine (B29535) from 2-chloro-5-methylpyridine (B98176) using liquid ammonia and a copper catalyst under pressure, highlighting a pathway for amination on the pyridine ring itself libretexts.org. A similar nucleophilic substitution on the chloroethyl group is a standard transformation. For instance, reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine (B178648) hydrate (B1144303) produces the corresponding hydrazinylmethyl derivative, which can be further reacted to form hydrazones libretexts.orgmasterorganicchemistry.com.

Thiol Derivatives: Thiol derivatives can be prepared by reacting this compound with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. These thiol-containing pyridines are valuable intermediates, for example, in the synthesis of compounds with potential applications in nanotechnology or as biologically active agents mdpi.comorgsyn.org. The synthesis of a novel coumarin (B35378) derivative, for instance, involves the initial preparation of 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, which then acts as an alkylating agent epo.org.

Ether Derivatives: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride. This reaction allows for the introduction of a wide variety of alkoxy groups. Processes for preparing 2-alkoxy-5-alkoxymethyl-pyridine derivatives from related starting materials are known, indicating the feasibility of such transformations google.comgoogle.com. While direct chlorination of primary alcohols can be complicated by potential ether cleavage under acidic conditions, alternative methods can be employed google.com.

Table 2: Synthesis of Amine, Thiol, and Ether Derivatives

| Derivative Type | Reagent | General Reaction Conditions | Product | Ref. |

|---|---|---|---|---|

| Amine | Hydrazine Hydrate | Flow reactor, mild conditions | 2-chloro-5-(hydrazinylmethyl)pyridine | libretexts.orgmasterorganicchemistry.com |

| Amine | Liquid Ammonia | Copper catalyst, 145-155 °C, 3.5-4.5 MPa | 2-amino-5-methylpyridine | libretexts.org |

| Thiol | 2-mercapto-5-methyl-1,3,4-thiadiazole / Et3N | Dichloroethane, Room Temperature | 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole | epo.org |

| Ether | Sodium Methoxide | Methanol, Reflux | 2-methoxy-5-methoxymethyl-pyridine |

Carbonylation and Carboxylation Reactions

The chloroethyl group can be converted into a carboxylic acid or ester functionality through carbonylation or carboxylation reactions.

Carbonylation: Palladium-catalyzed carbonylation reactions, which involve the reaction of an alkyl halide with carbon monoxide in the presence of an alcohol or water, can produce esters or carboxylic acids, respectively. These photochemical or thermal reactions are a powerful tool for creating carbonyl-containing compounds from simple precursors. Applying this to this compound would yield 3-(5-methylpyridin-2-yl)propanoic acid or its esters, which are valuable intermediates for pharmaceuticals and agrochemicals.

Carboxylation: Alternatively, carboxylation can be achieved by first converting the chloroethyl compound into a Grignard reagent, followed by reaction with carbon dioxide. This classic method would also lead to the formation of 3-(5-methylpyridin-2-yl)propanoic acid.

Olefin and Alkyne Formation

Olefin Formation: The chloroethyl group can undergo an elimination reaction (dehydrochlorination) to form an olefin. Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, would be expected to yield 5-methyl-2-vinylpyridine. This monomer is a valuable building block for the synthesis of specialty polymers and copolymers. The dehydrohalogenation of related dihalo compounds to form pyridines is a known process epo.org.

Alkyne Formation: The synthesis of an alkyne from the chloroethyl group is a two-step process. First, dehydrochlorination would yield the vinylpyridine. Subsequent halogenation of the double bond (e.g., with bromine) would produce a dibromoethane derivative. This dihalide can then undergo a double dehydrohalogenation using a very strong base, such as sodium amide in liquid ammonia, to furnish the corresponding ethynylpyridine libretexts.orglibretexts.orgmasterorganicchemistry.com. This transformation introduces a highly versatile alkyne functionality, which can participate in a wide range of subsequent reactions, including click chemistry, Sonogashira couplings, and reductions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The chloroethyl group in this compound, an unactivated primary alkyl chloride, serves as a key electrophilic partner in these transformations. While alkyl chlorides are often less reactive than their bromide or iodide counterparts, significant advances in catalyst development have enabled their effective participation in a wide range of coupling reactions.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysis is a powerful tool for forging new C-C bonds. The reactivity of the chloroethyl moiety in this compound can be harnessed in several cornerstone palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming methods. organic-chemistry.orgyoutube.com While traditionally applied to aryl and vinyl halides, advancements have extended its scope to include less reactive alkyl halides. For an unactivated alkyl chloride like the one in this compound, the reaction would involve the palladium-catalyzed coupling with an aryl- or vinyl-boronic acid or ester. This reaction is invaluable for creating structures that link the ethylpyridine unit to other aromatic or olefinic systems. The success of such couplings often relies on specialized palladium catalysts featuring bulky, electron-rich phosphine (B1218219) ligands that facilitate the challenging oxidative addition step with the C(sp³)-Cl bond and prevent competing β-hydride elimination. organic-chemistry.org Although reactions involving chloropyridines are well-documented, the specific coupling of the chloroethyl side chain requires conditions developed for unactivated alkyl chlorides. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl and Heteroaryl Chlorides

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | High | researchgate.net |

| 1-Chloro-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ / NHC | NaHCO₃ | H₂O | 95 | researchgate.net |

This table presents data for analogous chloro-pyridine and chloro-aromatic compounds to illustrate typical reaction conditions, as specific data for this compound is not available.

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.org The classic Heck reaction involves aryl or vinyl halides, but developments have led to the inclusion of alkyl halides. nih.gov A "reductive Heck reaction" or related variants can couple this compound with various olefins. These reactions often proceed via a Pd(0)/Pd(II) catalytic cycle, but for alkyl halides, pathways involving single-electron transfer (SET) under photoinduced conditions have emerged to overcome challenges like slow oxidative addition and competing side reactions. nih.gov This methodology allows for the extension of the ethyl side chain and the introduction of a new double bond, yielding substituted styrenyl- or alkenyl-pyridines. nih.govnih.gov

Table 2: Conditions for Heck-Type Reactions of Alkyl Chlorides

| Alkyl Halide | Alkene | Catalyst System | Base/Additive | Solvent | Product Type | Reference |

| 1-Chloroadamantane | Styrene | Pd₂(dba)₃ / P(o-tol)₃ | NaHCO₃ | DMA | Alkylated alkene | nih.gov |

| Cyclohexyl Chloride | 4-Chlorostyrene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | Alkylated alkene | nih.gov |

| Benzyl Chloride | Methyl Acrylate | Pd(OAc)₂ | Bu₃N | - | Substituted alkene | nih.gov |

This table shows examples of Heck reactions with various alkyl chlorides, demonstrating the feasibility of coupling C(sp³)-Cl bonds.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalyst system. wikipedia.orgyoutube.com Its application to unactivated alkyl halides is more challenging but has been achieved. organic-chemistry.org For this compound, a Sonogashira-type coupling would create a C(sp³)-C(sp) bond, installing an alkyne functionality at the end of the ethyl chain. This transformation is highly valuable as the resulting alkynylpyridine can serve as a versatile precursor for further synthetic manipulations, including click chemistry, hydrogenations, or subsequent coupling reactions. organic-chemistry.orglibretexts.orgyoutube.com The reaction generally requires an amine base and carefully chosen ligands to promote the desired reactivity. organic-chemistry.org

Copper-Catalyzed C-N and C-O Bond Formation

While palladium is dominant in C-C coupling, copper-based catalysts are often preferred for forming C-N and C-O bonds, known as the Ullmann condensation and related reactions. These methods provide a direct route to attach amines, amides, or alcohols to the chloroethyl side chain of this compound.

Copper-catalyzed amination allows for the reaction of the chloroethyl group with a wide range of nitrogen nucleophiles, including primary and secondary amines, azoles, and amides. rsc.orgresearchgate.netnih.gov This transformation is crucial for synthesizing derivatives with potential biological activity, as the introduction of a nitrogen-containing moiety can significantly influence a molecule's pharmacological properties. The reactions are typically carried out using a copper(I) salt, such as CuI, often in the presence of a ligand like a diamine or an amino acid, which stabilizes the copper catalyst and facilitates the coupling. rsc.orgnih.gov

Similarly, copper-catalyzed C-O bond formation enables the synthesis of ethers by coupling the chloroethyl group with alcohols or phenols. This reaction extends the molecular diversity achievable from this compound, providing access to a different class of compounds with distinct physicochemical properties.

Table 3: Examples of Copper-Catalyzed C-N Bond Formation with Chloro-pyridines

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Chloropyridine (B119429) | Benzamide | CuI / N,N-dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene | 90 | rsc.org |

| 2-Chloro-3-nitropyridine | Pyrrolidine | CuI / L-proline | K₂CO₃ | DMSO | 94 | rsc.org |

| 2-Arylpyridines (C-H) | Imidazole | Cu(OAc)₂ | - | DCE | 81 | rsc.org |

This table illustrates conditions for copper-catalyzed amination of the pyridine ring. Analogous conditions could be adapted for the chloroethyl side chain of the title compound.

Stereoselective Transformations and Chiral Auxiliary Applications

While this compound is an achiral molecule, it can serve as a valuable starting material in stereoselective synthesis. Its functional handles allow for the introduction of chirality, making it a building block for more complex, enantiomerically pure molecules such as chiral ligands.

A primary route for this application involves the nucleophilic displacement of the chloride by a pre-existing chiral entity. For example, reacting this compound with a chiral amine or alcohol would yield a new chiral molecule incorporating the 5-methyl-2-pyridylethyl scaffold. This new molecule could then be used as a ligand in asymmetric catalysis. The pyridine nitrogen and the newly introduced chiral side chain can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. The synthesis of chiral pyridine-based P,N ligands for asymmetric hydrogenation is a well-established field, and the title compound represents a potential precursor for such structures. rsc.orgnih.gov

Although this compound itself cannot function as a chiral auxiliary—a role that requires the controlling molecule to be chiral—its derivatives can be incorporated into systems that direct stereoselective transformations. For instance, the pyridylethyl moiety could be attached to a known chiral scaffold, such as an oxazolidinone or a camphor (B46023) derivative, to fine-tune the steric and electronic properties of the auxiliary, potentially influencing the diastereoselectivity of reactions like asymmetric alkylations or aldol (B89426) reactions. The development of new axially chiral biaryl pyridine ligands has also shown promise in asymmetric catalysis, a field where precursors derived from functionalized pyridines are of high interest. rsc.org

Advanced Analytical Chemistry Techniques for 2 2 Chloroethyl 5 Methylpyridine Research

High-Resolution Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for separating 2-(2-Chloroethyl)-5-methylpyridine from impurities and related compounds. The high resolution offered by modern chromatographic methods allows for precise quantification and isolation of components within a mixture.

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful tool for assessing the purity of this compound. By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems operate at higher pressures than traditional HPLC, resulting in significantly improved resolution, faster analysis times, and increased sensitivity. This technique is particularly adept at separating the main compound from structurally similar impurities that may arise during synthesis, such as isomers or degradation products. A patent for the preparation of 2-chloro-5-methylpyridine (B98176) mentions the use of HPLC for analysis, which achieved a yield of 81.3% based on the starting material. google.com The enhanced separation efficiency of UHPLC is critical for accurate purity profiling and ensuring the quality of the final product.

Gas Chromatography (GC) with Advanced Detection for Volatile Intermediates and Products

Gas Chromatography (GC) is an indispensable method for the analysis of volatile and semi-volatile compounds, making it highly suitable for monitoring the synthesis of this compound. This technique is used to separate and detect volatile intermediates, byproducts, and residual solvents. When coupled with advanced detectors such as a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification, GC provides a comprehensive profile of the volatile components in a sample. mdpi.com For instance, in the synthesis of related pyridine (B92270) derivatives, GC-MS is used to identify and quantify various compounds, demonstrating its utility in tracking reaction progress and identifying potential impurities. mdpi.comunl.edu The thermal stability and volatility of this compound make GC an effective analytical choice.

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, chiral chromatography would be an essential technique if a chiral center were introduced into the molecule during subsequent synthetic steps. Chiral chromatography utilizes a chiral stationary phase (CSP) to separate enantiomers, which are non-superimposable mirror images of a molecule. This separation is based on the differential interactions between the enantiomers and the CSP, leading to different retention times. The ability to isolate and quantify individual enantiomers is crucial in pharmaceutical and agrochemical research, as different enantiomers can exhibit distinct biological activities. In the analysis of other chiral compounds, GC with a chiral column is used to separate and identify enantiomers. mdpi.com

State-of-the-Art Spectroscopic Characterization

Spectroscopic methods are vital for the unambiguous structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ³⁵Cl NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

¹H NMR provides information about the number and environment of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹⁵N NMR can offer insights into the electronic environment of the nitrogen atom in the pyridine ring, which is useful for studying intermolecular interactions. nih.gov

³⁵Cl NMR can be used to probe the environment of the chlorine atom, although its application can be limited by the quadrupolar nature of the chlorine nucleus.

Together, these multi-nuclear NMR techniques allow for the unequivocal assignment of all atoms in the this compound structure. nih.govchemicalbook.comchemicalbook.com

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 2.0 - 9.0 | Specific shifts depend on the substituent and its position on the pyridine ring. Aromatic protons typically appear between 7.0 and 9.0 ppm, while aliphatic protons are found at lower chemical shifts. |

| ¹³C | 120 - 160 | The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of substituents. |

| ¹⁵N | -100 - 100 | The nitrogen chemical shift in pyridines is influenced by protonation, hydrogen bonding, and substituent effects. |

This table provides typical chemical shift ranges for pyridine derivatives and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can confirm the molecular formula of this compound. nih.gov This technique is also invaluable for fragmentation analysis. kobv.de When coupled with techniques like Gas Chromatography (GC-HRMS), it allows for the identification of unknown impurities by analyzing their fragmentation patterns and determining their elemental compositions. kobv.de The detailed information obtained from HRMS is essential for confirming the identity of the target compound and for characterizing byproducts formed during its synthesis.

Advanced Vibrational Spectroscopy (e.g., Resonance Raman, SERS)

Vibrational spectroscopy provides profound insights into the molecular structure of a compound. While standard Raman spectroscopy offers a vibrational fingerprint, advanced techniques like Resonance Raman (RR) and Surface-Enhanced Raman Spectroscopy (SERS) offer significantly enhanced sensitivity and selectivity, which could be powerfully applied to the study of this compound.

Resonance Raman (RR) Spectroscopy operates by using an excitation laser wavelength that closely matches an electronic transition of the molecule. wikipedia.org This resonance effect can amplify the intensity of specific Raman bands by a factor of 10³ to 10⁵. uark.edu For this compound, the pyridine ring constitutes a distinct chromophore. By tuning the laser to the π-π* electronic transitions of the pyridine moiety, the vibrational modes associated with the ring would be selectively enhanced. uark.edu This would allow for a detailed analysis of the ring's structure, including C-C and C-N stretching and bending modes, and how they are influenced by the chloroethyl and methyl substituents. Research on related pyridine complexes demonstrates that RR is invaluable for assigning absorption bands to specific chromophores by selectively enhancing their characteristic vibrations. uark.edu

Surface-Enhanced Raman Spectroscopy (SERS) provides enormous signal enhancement for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.org This technique would be highly beneficial for detecting trace amounts of this compound. The mechanism involves electromagnetic enhancement from surface plasmons on the metal nanoparticles and chemical enhancement from charge-transfer interactions between the molecule and the surface. wikipedia.orgrsc.org For this compound, the lone pair of electrons on the nitrogen atom would facilitate strong adsorption onto the SERS-active surface. Studies on pyridine adsorbed on silver sols show a strong dependence on the excitation wavelength, which can be tuned to match the surface plasmon resonance of the nanoparticles for maximum enhancement. rsc.org

The table below outlines the expected Raman shifts for the pyridine core of the target molecule, based on data from related pyridine compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Technique |

| Ring Breathing Mode | ~1000 - 1040 | SERS/Raman |

| C-C Stretching | ~1510 - 1610 | Resonance Raman |

| C-H Stretching (Aromatic) | ~3050 - 3100 | Raman |

| C-Cl Stretching | ~650 - 850 | Raman |

| C-N Stretching | ~1200 - 1230 | Resonance Raman |

This table is populated with typical frequency ranges for the specified vibrational modes in pyridine derivatives and is intended to be illustrative for this compound.

X-ray Diffraction Techniques for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for XRD analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles of the chloroethyl group relative to the pyridine ring.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. While specific XRD data for this compound is not publicly available, extensive research on substituted pyridine derivatives provides a strong precedent. anu.edu.auacs.orgmdpi.commdpi.com

Key structural parameters that would be determined include:

The planarity of the pyridine ring.

The precise bond lengths of C-N, C-C, C-Cl, and C-H bonds.

The bond angles within the pyridine ring and involving the substituents.

The conformation of the 2-chloroethyl side chain.

The intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that dictate the crystal packing.

Studies on other substituted pyridines, such as those in metal-organic complexes or co-crystals, demonstrate that substituents significantly influence the crystal packing and intermolecular forces. acs.orgmdpi.com For instance, the presence of a chlorine atom allows for potential halogen bonding interactions, which could be a key feature in the crystal lattice of this compound.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |

| Pyridine Ring C-N Bond Length | ~1.34 Å |

| Pyridine Ring C-C Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.78 Å |

This table presents expected values based on typical data for substituted pyridine structures from crystallographic databases and is for illustrative purposes.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, offering both high-resolution separation and definitive structural identification.

LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Identification

Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for detecting and quantifying minute amounts of a target compound and identifying its metabolites.

GC-MS/MS is well-suited for volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. cdc.gov Tandem MS (MS/MS) involves selecting the molecular ion (precursor ion) of the compound, subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions), and then detecting these product ions. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity for quantification, even in a complex matrix like a biological fluid or environmental sample. nih.gov Studies on pyridine analysis have demonstrated the utility of GC-MS for quantitative work. nih.govnih.gov

LC-MS/MS is ideal for less volatile or thermally labile compounds and is the cornerstone of modern drug metabolism studies. youtube.comyoutube.com The compound is first separated using high-performance liquid chromatography (HPLC) before being ionized (e.g., by electrospray ionization, ESI) and analyzed by the tandem mass spectrometer. helixchrom.comresearchgate.net For metabolite identification, LC-MS/MS is used to screen for predicted biotransformations (e.g., oxidation, hydroxylation, glucuronidation) of the parent drug. youtube.comnih.gov High-resolution mass spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, can provide accurate mass measurements, allowing for the determination of the elemental composition of both the parent compound and its metabolites. nih.govnih.gov

The table below shows potential mass transitions for the analysis of this compound and a hypothetical hydroxylated metabolite.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analytical Method |

| This compound | [M+H]⁺ 156.06 | e.g., 120.08 (loss of HCl) | LC-MS/MS, GC-MS/MS |

| Hydroxylated Metabolite | [M+H]⁺ 172.05 | e.g., 136.07 (loss of HCl) | LC-MS/MS |

Precursor and product ion m/z values are calculated based on the compound's structure and common fragmentation pathways. [M+H]⁺ refers to the protonated molecule.

NMR-Mass Spectrometry Integration

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often with a liquid chromatography front-end (LC-NMR-MS), represents one of the most powerful combinations for unambiguous structure elucidation. nih.gov While MS provides molecular weight and fragmentation data, NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms, making it essential for distinguishing between isomers. nih.govhyphadiscovery.com

In an integrated workflow, a sample is separated by LC. The eluent is split, with a small portion going to the MS for molecular weight detection and triggering, and the majority flowing to the NMR for spectral acquisition. wiley.com This can be done in several modes:

On-flow: NMR spectra are acquired continuously as the LC eluent flows through the NMR probe. mdpi.com

Stopped-flow: When the MS detects a peak of interest, the LC flow is halted, and the peak is trapped in the NMR flow cell for extended acquisition time, significantly improving signal-to-noise. wiley.commdpi.com

Offline: Peaks of interest are collected from the LC, the solvent is evaporated, and the sample is redissolved in a deuterated solvent for analysis by a high-field NMR spectrometer, providing the highest quality data. nih.gov

This integrated approach would be the ultimate tool for characterizing novel synthesis byproducts or complex metabolite profiles of this compound. For instance, if a metabolic reaction caused a shift in the position of the methyl group or an rearrangement of the chloroethyl side chain, MS/MS alone might not be sufficient to differentiate the isomers, whereas 2D NMR experiments like COSY and HMBC would definitively establish the correct structure. hyphadiscovery.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)-5-methylpyridine, and how can reaction selectivity be optimized?

A plausible synthesis involves modifying methods for analogous pyridine derivatives. For example, chlorination of 5-methylpyridine precursors using agents like phthalyl chloride in the presence of a base (e.g., triethylamine) could introduce the chloroethyl group. Evidence from similar syntheses shows that controlling stoichiometry and reaction temperature (e.g., dropwise addition at 0–5°C) improves selectivity. For instance, a reaction with 3-methylpyridine-N-oxide yielded 84% 2-chloro-5-methylpyridine alongside 16% of a regioisomer . To optimize selectivity for the chloroethyl derivative, consider using protecting groups or catalysts that favor electrophilic substitution at the 2-position.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to identify protons on the pyridine ring (e.g., deshielded aromatic protons near the chloroethyl group) and ¹³C NMR to confirm carbon environments.

- Infrared (IR) Spectroscopy: Detect C-Cl stretching vibrations (~550–650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns (e.g., loss of Cl or CH₂CH₂Cl groups).

These techniques align with protocols used for structurally related imidazo[4,5-b]pyridine derivatives .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respirators if dust generation is likely .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols .

- Spill Management: Collect spills using non-sparking tools and store waste in sealed containers for hazardous disposal .

- Incompatibilities: Avoid strong oxidizers to prevent hazardous decomposition (e.g., HCl or nitrogen oxides) .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT can model charge distribution and reactive sites. For pyridine derivatives, studies show that the pyridine ring participates in donor-acceptor interactions with metal surfaces, which is critical for applications like corrosion inhibition. Compute parameters such as HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic behavior. Compare results with experimental data (e.g., electrochemical impedance spectroscopy) to validate computational models .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Antioxidant Assays: Use DPPH radical scavenging or FRAP assays to measure IC₅₀ values .

- Enzyme Inhibition Studies: Test β-glucuronidase inhibition via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-β-D-glucuronide hydrolysis) .

- Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, such as glycation end-product receptors .

Q. What mechanistic insights explain regioselectivity challenges in synthesizing this compound?

Regioisomer formation may arise from competing electrophilic substitution pathways. For example, chloroethylation of 5-methylpyridine could occur at the 2- or 3-position due to electronic (directing effects of methyl groups) or steric factors. Mechanistic studies using isotopic labeling or kinetic isotope effects (KIEs) can clarify reaction pathways. Additionally, computational modeling of transition states may identify steric or electronic barriers to selectivity .

Q. How does the chloroethyl substituent influence the compound’s potential as a pharmaceutical intermediate?

The chloroethyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in drug synthesis. For instance, similar chloro-substituted pyridines are intermediates in antimalarials and antibiotics . To evaluate this, conduct cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or amination studies to assess reactivity .

Methodological Notes

- Synthesis Optimization: Use design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity) and minimize by-products .

- Computational Validation: Pair DFT results with experimental spectroscopic data (e.g., comparing calculated vs. observed NMR shifts) to ensure accuracy .

- Biological Assay Controls: Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate enzyme inhibition results with Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.